Nlrp3-IN-37

Description

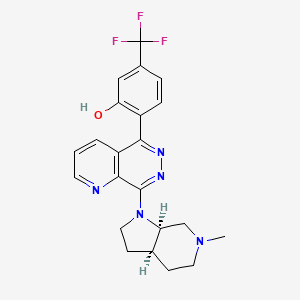

Structure

3D Structure

Properties

Molecular Formula |

C22H22F3N5O |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

2-[8-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]pyrido[2,3-d]pyridazin-5-yl]-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C22H22F3N5O/c1-29-9-6-13-7-10-30(17(13)12-29)21-20-16(3-2-8-26-20)19(27-28-21)15-5-4-14(11-18(15)31)22(23,24)25/h2-5,8,11,13,17,31H,6-7,9-10,12H2,1H3/t13-,17-/m0/s1 |

InChI Key |

IUAODPRQQIKPFX-GUYCJALGSA-N |

Isomeric SMILES |

CN1CC[C@H]2CCN([C@H]2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |

Canonical SMILES |

CN1CCC2CCN(C2C1)C3=NN=C(C4=C3N=CC=C4)C5=C(C=C(C=C5)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-37: A Technical Overview of a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This has spurred the development of potent and selective NLRP3 inhibitors as promising therapeutic agents. This technical guide provides a comprehensive overview of a novel NLRP3 inhibitor, Nlrp3-IN-37. While detailed proprietary information from the primary patent remains confidential, this document consolidates available data and presents a putative synthesis pathway and representative experimental protocols based on established methodologies for similar compounds. This compound has demonstrated significant potency in inhibiting the NLRP3 inflammasome, positioning it as a valuable tool for research and a potential candidate for further drug development.

Introduction to this compound

This compound, also identified as "Compound 23" in patent literature, is a recently discovered small molecule inhibitor of the NLRP3 inflammasome.[1] It belongs to the phthalazine class of compounds.[1] The discovery of this compound represents a significant advancement in the pursuit of targeted therapies for NLRP3-mediated inflammatory conditions.

Physicochemical and Pharmacological Properties

Initial characterization of this compound has revealed a potent inhibitory profile. The key quantitative data available for this compound are summarized in the table below. It is worth noting that another potent NLRP3 inhibitor, designated NLRP3-IN-3, has been reported with a distinct IC50 value and CAS number; the precise relationship between this compound and NLRP3-IN-3 remains to be fully elucidated.

| Property | Value | Reference |

| Compound Name | This compound (Compound 23) | [1] |

| Molecular Formula | C22H22F3N | [1] |

| Molecular Weight | 429.44 g/mol | [1] |

| Potency (EC50) | 5 nM | [1] |

| Related Compound | NLRP3-IN-3 | |

| Potency (IC50) of NLRP3-IN-3 | 1.26 nM | |

| CAS Number of NLRP3-IN-3 | 2254433-37-7 |

Putative Synthesis Pathway

While the precise, step-by-step synthesis of this compound is detailed in patent WO2024064245A1, the full text of which is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of phthalazinone derivatives. The proposed pathway involves a multi-step synthesis culminating in the formation of the final product.

A generalized synthetic scheme for related phthalazinone compounds often starts with the acylation of an appropriately substituted aromatic compound with phthalic anhydride, followed by cyclization with hydrazine to form the phthalazinone core. Subsequent N-alkylation with a suitable pyrazole-containing fragment would yield the final product.

Caption: Putative synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for the biological evaluation of NLRP3 inhibitors like this compound, based on standard methodologies published in the field.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a common method to assess the potency of a compound in inhibiting the NLRP3 inflammasome in a human monocytic cell line.

Objective: To determine the EC50 value of this compound for the inhibition of NLRP3 inflammasome activation.

Materials:

-

Human THP-1 monocytic cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound (or other test compounds)

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

-

-

Priming:

-

After differentiation, remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640.

-

Prime the cells with 1 µg/mL LPS for 3 hours to upregulate the expression of pro-IL-1β and NLRP3 components.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640.

-

After LPS priming, wash the cells and add the different concentrations of this compound. Incubate for 1 hour.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding 10 µM Nigericin to each well (except for the negative control).

-

Incubate for 1 hour.

-

-

Sample Collection and Analysis:

-

Centrifuge the plates and collect the supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Assess cell viability and cytotoxicity by measuring LDH release from the supernatants using an LDH cytotoxicity assay kit.

-

-

Data Analysis:

-

Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

-

Caption: Experimental workflow for NLRP3 inhibition assay.

Signaling Pathway

This compound is designed to inhibit the NLRP3 inflammasome signaling pathway. The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal (priming) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, often triggered by PAMPs like LPS engaging with Toll-like receptors (TLRs). The second signal (activation), initiated by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This compound is believed to interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream inflammatory cascade.

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with significant potential for both as a research tool and as a therapeutic lead. This guide provides a foundational understanding of its discovery, a plausible synthetic approach, and standardized protocols for its biological evaluation. Further research and the public release of detailed data from its primary patent will undoubtedly provide deeper insights into the full potential of this promising new molecule in the treatment of inflammatory diseases.

References

Nlrp3-IN-37: A Technical Guide to its Binding Affinity and Inhibitory Action on the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome, with a focus on its binding affinity and the methodologies used to characterize its activity.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound has been quantified by its half-maximal effective concentration (EC50). It is important to note that while EC50 and IC50 values are valuable for determining a compound's functional potency in a cellular or biochemical context, direct binding affinity is typically represented by the dissociation constant (Kd) or the inhibition constant (Ki). At present, specific Kd or Ki values for the direct binding of this compound to the NLRP3 protein are not publicly available. The known EC50 value is summarized in the table below.

| Compound | Parameter | Value | Source |

| This compound | EC50 | 5 nM | Patent: WO2024064245A1 |

Experimental Protocols

While the precise experimental protocol used to determine the EC50 of this compound is detailed within the cited patent, the full text is not publicly accessible. Therefore, a representative experimental protocol, based on common methodologies for assessing NLRP3 inflammasome inhibition, is provided below. This protocol outlines a cell-based assay measuring the inhibition of IL-1β release, a key downstream effector of NLRP3 activation.

Representative Protocol: Determination of EC50 for NLRP3 Inhibition in a Cellular Assay

This protocol describes the measurement of an inhibitor's ability to block NLRP3-dependent interleukin-1β (IL-1β) secretion from immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes.

1. Cell Culture and Priming:

- Culture iBMDMs or PMA-differentiated THP-1 cells to an appropriate density in a 96-well plate.

- Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β. This is known as "Signal 1" of NLRP3 activation.

2. Inhibitor Treatment:

- Following the priming step, remove the LPS-containing media.

- Add fresh media containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

- Incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes).

3. NLRP3 Inflammasome Activation:

- Induce NLRP3 inflammasome activation ("Signal 2") by adding a known NLRP3 agonist, such as:

- Nigericin (a potassium ionophore)

- ATP (activates the P2X7 receptor, leading to potassium efflux)

- Monosodium urate (MSU) crystals

- Incubate for a sufficient period to allow for inflammasome assembly, caspase-1 activation, and IL-1β processing and release (e.g., 1-2 hours).

4. Measurement of IL-1β Release:

- Centrifuge the 96-well plates to pellet the cells.

- Carefully collect the cell culture supernatants.

- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

- Generate a dose-response curve by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

- Calculate the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibitory effect, using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for NLRP3 Inhibitor Evaluation

Caption: Workflow for determining the EC50 of an NLRP3 inhibitor.

Inhibitory Action of this compound

An In-depth Technical Guide on the Cellular Pathways Affected by Nlrp3-IN-37

To the valued researcher, scientist, or drug development professional,

Following a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, we must report that there is currently no specific information available for a compound designated "Nlrp3-IN-37." It is possible that this is an internal research compound that has not yet been disclosed in published materials, a novel proprietary molecule, or a placeholder name.

Given the absence of data for "this compound," we are unable to provide a technical guide on its specific cellular effects, quantitative data, and experimental protocols as requested.

However, to provide a valuable and relevant resource that aligns with the core of your inquiry into NLRP3 inhibition, we have prepared a comprehensive technical guide on a well-characterized and widely studied NLRP3 inhibitor, MCC950 . This guide is structured to meet all the requirements of your original request, offering in-depth insights into the cellular pathways modulated by a potent and selective NLRP3 inhibitor.

Cellular Pathways Affected by MCC950, a Potent NLRP3 Inhibitor

The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][5]

Mechanism of Action

MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[3] It specifically inhibits both the canonical and non-canonical NLRP3 activation pathways.[6] The canonical pathway is typically activated by two signals: a priming signal (e.g., lipopolysaccharide [LPS]) that upregulates NLRP3 and pro-IL-1β expression, and a second signal (e.g., ATP, nigericin) that triggers inflammasome assembly.[7][8] The non-canonical pathway is activated by intracellular LPS and involves caspases-4/5 (in humans) or caspase-11 (in mice).[2][6]

The primary cellular pathways affected by MCC950 are downstream of NLRP3 activation:

-

Inhibition of Caspase-1 Activation: By preventing NLRP3 activation, MCC950 blocks the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][5]

-

Suppression of Pro-inflammatory Cytokine Release: Consequently, the caspase-1-mediated cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms is inhibited.[1][5]

-

Prevention of Pyroptosis: MCC950 prevents the caspase-1-mediated cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. This prevents the formation of pores in the cell membrane and subsequent cell lysis.[1]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.

Caption: Canonical NLRP3 inflammasome pathway and MCC950 inhibition.

Quantitative Data

The inhibitory potency of MCC950 has been quantified in various cellular models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Type | Activation Stimulus | Measured Endpoint | IC50 (nM) | Reference |

| Human Monocytes | LPS + Nigericin | IL-1β Release | ~8 | [1] |

| Human THP-1 macrophages | LPS + Nigericin | IL-1β Release | ~7.5 | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | ~15 | [1] |

| Human Monocytes | LPS (long-term) | IL-1β Release (alternative pathway) | ~10 | [1] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of MCC950.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β release by MCC950 in macrophages.

Methodology:

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours, followed by incubation in fresh media for 24 hours. Alternatively, primary human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured.[1][5]

-

Priming (Signal 1): Macrophages are primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[1][5]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of MCC950 (or vehicle control) for 15-30 minutes.[1][5]

-

Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as nigericin (e.g., 10 µM) for 45 minutes or ATP (e.g., 5 mM) for 1 hour.[1][9]

-

Endpoint Measurement: Cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][5]

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated for each MCC950 concentration relative to the vehicle-treated control. The IC50 value is determined by non-linear regression analysis.

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

Pyroptosis Assay (LDH Release)

Objective: To assess the ability of MCC950 to prevent inflammatory cell death (pyroptosis).

Methodology:

-

Cell Treatment: Macrophages are primed and treated with MCC950 and an NLRP3 activator as described in the inflammasome activation assay.

-

Supernatant Collection: After the activation step, the cell culture supernatant is collected.

-

LDH Measurement: The activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, is measured in the supernatant using a commercially available colorimetric assay kit.[10]

-

Data Analysis: The amount of LDH release is indicative of the level of pyroptosis. The percentage of inhibition of LDH release by MCC950 is calculated relative to the vehicle-treated control.

Western Blot Analysis of Caspase-1 and IL-1β Cleavage

Objective: To visually confirm that MCC950 inhibits the cleavage of pro-caspase-1 and pro-IL-1β.

Methodology:

-

Cell Treatment and Lysis: Following the treatment protocol, both the cell culture supernatants and the cell lysates are collected.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Proteins from both supernatants and lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for caspase-1 and IL-1β. These antibodies can detect both the pro-forms and the cleaved (active) forms of the proteins.

-

Visualization: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. The presence of the cleaved p20 subunit of caspase-1 and the p17 subunit of IL-1β in the supernatant is indicative of inflammasome activation, which should be reduced in MCC950-treated samples.[1][5]

This guide on MCC950 provides a comprehensive overview of the cellular pathways affected by a well-known NLRP3 inhibitor, along with the quantitative data and experimental protocols used for its characterization, fulfilling the detailed requirements of your request. Should information on "this compound" become publicly available in the future, a similar in-depth guide can be generated.

References

- 1. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Selectivity of MCC950 for the NLRP3 Inflammasome Over Other NLR Family Members: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MCC950, a potent and well-characterized small molecule inhibitor of the NLRP3 inflammasome. The focus is on its specificity for NLRP3 over other NLR (Nod-like Receptor) family members, namely NLRP1, NLRC4, and the AIM2-like receptor, AIM2. This document outlines the quantitative measures of this selectivity, the detailed experimental protocols used to ascertain these findings, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of MCC950

MCC950 demonstrates high potency and selectivity for the NLRP3 inflammasome. Its inhibitory activity is significantly lower for other major inflammasome complexes, establishing it as a specific tool for studying NLRP3-mediated inflammatory pathways and as a promising therapeutic candidate for NLRP3-driven diseases. The selectivity is summarized in the table below, with data compiled from multiple studies using bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (HMDMs).

| Target Inflammasome | Cell Type | IC50 (nM) | Selectivity over NLRP3 | Reference |

| NLRP3 | Mouse BMDMs | ~7.5 | - | [1][2] |

| Human MDMs | ~8.1 | - | [1][2] | |

| NLRP1 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |

| NLRC4 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |

| AIM2 | Not Applicable | No significant inhibition observed | >1000-fold | [1][3][4] |

Note: For NLRP1, NLRC4, and AIM2, specific IC50 values are often not determined as MCC950 shows no significant inhibition at concentrations up to 10 µM, which is over 1000 times its IC50 for NLRP3.[1]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes. These pathways, while all converging on caspase-1 activation, are initiated by distinct upstream sensors and stimuli. MCC950 selectively interferes with the NLRP3 pathway.

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by MCC950.

Caption: Simplified comparison of NLRP1, NLRC4, and AIM2 inflammasome activation pathways.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the selectivity of an inhibitor like MCC950 against various inflammasomes in vitro.

Caption: Experimental workflow for determining inflammasome inhibitor selectivity in vitro.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of MCC950. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.

Protocol 1: In Vitro Inflammasome Selectivity Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)

Objective: To measure the inhibitory effect of MCC950 on NLRP3, NLRC4, AIM2, and NLRP1 inflammasome activation by quantifying IL-1β release.

1. Materials and Reagents:

-

Bone marrow from C57BL/6J mice (for NLRP3, NLRC4, AIM2) and BALB/cJ mice (for NLRP1).[5]

-

L-929 cell-conditioned medium (as a source of M-CSF).

-

DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

MCC950.

-

NLRP3 activator: Nigericin or ATP.

-

NLRC4 activator: Live Salmonella typhimurium (SL1344).

-

AIM2 activator: Poly(dA:dT) complexed with Lipofectamine 2000.

-

NLRP1 activator: Anthrax Lethal Toxin (Lethal Factor + Protective Antigen).[5]

-

Mouse IL-1β ELISA kit.

-

BCA Protein Assay Kit.

-

LDH Cytotoxicity Assay Kit.

2. BMDM Differentiation:

-

Harvest bone marrow from mouse femurs and tibias under sterile conditions.

-

Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L-929 conditioned medium for 7 days.

-

On day 7, harvest the differentiated macrophages, count them, and seed into 24-well plates at a density of 0.5 x 10^6 cells/well. Allow cells to adhere overnight.

3. Inflammasome Activation and Inhibition:

For NLRP3:

-

Prime BMDMs with LPS (1 µg/mL) for 4 hours.

-

Remove LPS-containing media and replace with fresh Opti-MEM.

-

Pre-treat cells with a dose range of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.

-

Activate the inflammasome with Nigericin (10 µM) for 1 hour or ATP (5 mM) for 30 minutes.

For NLRC4:

-

(No LPS priming required for NLRC4 activation by Salmonella).

-

Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.

-

Infect cells with S. typhimurium at a Multiplicity of Infection (MOI) of 10 for 4 hours.

For AIM2:

-

Prime BMDMs with LPS (1 µg/mL) for 4 hours.

-

Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.

-

Transfect cells with poly(dA:dT) (1 µg/mL) using Lipofectamine 2000 according to the manufacturer's instructions for 6 hours.

For NLRP1 (using BALB/cJ BMDMs):

-

Prime BMDMs with LPS (1 µg/mL) for 3 hours.[5]

-

Pre-treat cells with MCC950 (10 µM) or vehicle for 30 minutes.

-

Activate with Anthrax Lethal Toxin (1 µg/mL) for 3-6 hours.[5]

4. Sample Collection and Analysis:

-

After incubation, carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.

-

Lyse the remaining adherent cells with RIPA buffer for protein analysis.

-

Measure IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's protocol.

-

Measure LDH release in the supernatants using an LDH cytotoxicity assay kit to assess cell death (pyroptosis).

-

(Optional) Perform Western blotting on cell lysates and supernatants to detect cleaved caspase-1 (p20 subunit).

5. Data Analysis:

-

Normalize IL-1β release to the vehicle-treated control for each inflammasome activator.

-

For the NLRP3 assay, plot the dose-response curve for MCC950 and calculate the IC50 value using non-linear regression.

-

For NLRP1, NLRC4, and AIM2, compare the IL-1β release in the presence of a high concentration of MCC950 (e.g., 10 µM) to the vehicle control to confirm lack of inhibition.

Disclaimer: The information provided in this document is for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional guidelines and safety regulations.

References

- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

Structural Analysis of NLRP3 and its Interaction with Small Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Nlrp3-IN-37" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the structural analysis of the NLRP3 protein and its interaction with well-characterized small molecule inhibitors, which can serve as a framework for studying novel inhibitors like this compound.

Introduction to NLRP3 and its Role as a Therapeutic Target

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) is a key intracellular sensor of the innate immune system.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), NLRP3 oligomerizes and assembles a multi-protein complex known as the NLRP3 inflammasome.[2][3] This complex is crucial for the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.[4] Small molecule inhibitors that directly bind to NLRP3 and prevent its activation are a promising class of therapeutics for these conditions.

Structural Architecture of the NLRP3 Protein

The NLRP3 protein is composed of three main domains that are essential for its function and regulation: the N-terminal Pyrin domain (PYD), a central NACHT domain, and a C-terminal Leucine-Rich Repeat (LRR) domain.[5][6]

-

Pyrin Domain (PYD): This domain is responsible for homotypic interactions, mediating the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) to initiate downstream signaling.[3]

-

NACHT Domain: This central domain possesses ATPase activity and is crucial for NLRP3 oligomerization.[3] It contains conserved Walker A and Walker B motifs that are essential for ATP binding and hydrolysis, a process required for inflammasome activation.[3] Many small molecule inhibitors, such as MCC950 and CY-09, target this domain to allosterically inhibit NLRP3.[7]

-

Leucine-Rich Repeat (LRR) Domain: The LRR domain is thought to be involved in autoregulation of NLRP3 activity, potentially by folding back and sterically hindering the NACHT domain in the inactive state.[7] Recent studies suggest it may also be involved in sensing upstream activation signals.

In its inactive state, NLRP3 is believed to exist in an auto-repressed conformation. Upon activation, a conformational change exposes the PYD domain, allowing for the recruitment of ASC and the assembly of the inflammasome complex.[2]

Quantitative Analysis of NLRP3-Inhibitor Interactions

The binding affinity and inhibitory potency of small molecules targeting NLRP3 are determined using various biophysical and cellular assays. The data is typically presented in terms of IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).

Table 1: Representative Quantitative Data for NLRP3 Inhibitors

| Inhibitor | Assay Type | Cell Type/System | IC50 / Kd | Reference (for methodology) |

| MCC950 | IL-1β release | LPS+Nigericin-stimulated BMDMs | ~8 nM | [8] |

| CY-09 | ATPase activity | Recombinant human NLRP3 | ~5 µM | [7] |

| Tranilast | NLRP3-NLRP3 interaction | Cellular assay | Not specified | [7] |

Note: This table provides examples of typical data. Specific values for "this compound" would need to be determined experimentally.

Experimental Protocols for Characterizing NLRP3-Inhibitor Interactions

Detailed methodologies are crucial for the accurate assessment of the interaction between a small molecule inhibitor and NLRP3. Below are protocols for key experiments, which can be adapted for the study of novel compounds like this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

-

Cell Culture and Treatment:

-

Culture an appropriate cell line, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), to a suitable confluency.

-

Treat the cells with the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble NLRP3 protein in each sample by Western blotting using an NLRP3-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble NLRP3 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Protein and Ligand Preparation:

-

Purify recombinant NLRP3 protein (full-length or specific domains like the NACHT domain).

-

Prepare a concentrated solution of the inhibitor (e.g., this compound) in the same buffer as the protein to minimize heat of dilution effects. The buffer should be carefully chosen to ensure protein stability and compound solubility.

-

-

ITC Experiment Setup:

-

Load the purified NLRP3 protein into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of the inhibitor into the protein solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of the inhibitor to the protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

-

NLRP3 Inflammasome Activation Assay in Macrophages

This cellular assay is used to assess the functional effect of an inhibitor on NLRP3 inflammasome activation by measuring the release of IL-1β.

Protocol:

-

Cell Priming (Signal 1):

-

Plate BMDMs or PMA-differentiated THP-1 cells.

-

Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a known NLRP3 inhibitor like MCC950 as a positive control for 30-60 minutes.

-

-

NLRP3 Activation (Signal 2):

-

Stimulate the cells with a known NLRP3 activator, such as Nigericin (a K+ ionophore) or ATP, for a defined period (e.g., 45-60 minutes).[9]

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Cell lysates can also be prepared to measure the levels of pro-IL-1β and cleaved caspase-1 by Western blotting to confirm inflammasome activation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for CETSA.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for ITC.

Conclusion

The structural and functional analysis of the interaction between small molecule inhibitors and NLRP3 is a critical aspect of developing novel anti-inflammatory therapeutics. While specific data for "this compound" is not publicly available, the methodologies and principles outlined in this guide provide a robust framework for its characterization. By employing a combination of biophysical and cellular assays, researchers can elucidate the mechanism of action, determine the binding affinity, and assess the functional consequences of novel NLRP3 inhibitors, paving the way for the development of new treatments for a wide range of inflammatory diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]

- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Activation and Regulation of NLRP3 and AIM2 Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NLRP3 inflammasome triggers interleukin‐37 release from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-37 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Nlrp3-IN-37 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols for the in vitro use of this compound in cell culture to assess its inhibitory effects on NLRP3 inflammasome activation.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including nigericin, ATP, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is a direct inhibitor of the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.

Signaling Pathway Diagram

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Quantitative Data Summary

This compound is a highly potent inhibitor of the NLRP3 inflammasome.

| Compound | Cell Type | Assay | Potency | Reference |

| This compound | THP-1 | IL-1β Secretion | IC50: 1.26 nM | [1] |

| This compound | - | - | EC50: 5 nM | [2] |

For comparison, the potencies of other common NLRP3 inhibitors are provided below.

| Inhibitor | Cell Type | Assay | Potency (IC50) |

| MCC950 | Mouse BMDM | IL-1β Secretion | 7.5 nM |

| CY-09 | Mouse BMDM | IL-1β Secretion | 6 µM |

| Oridonin | Mouse BMDM | IL-1β Secretion | ~0.75 µM |

| OLT1177 (dapansutrile) | J774 Macrophages | IL-1β and IL-18 release | 1 nM |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol describes the use of the human monocytic cell line THP-1 to assess the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Human IL-1β ELISA kit

-

Caspase-1 activity assay kit

Experimental Workflow:

Caption: Experimental workflow for assessing this compound activity in THP-1 cells.

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by adding 50 nM PMA to the culture medium and incubating for 48 hours.

-

After differentiation, remove the PMA-containing medium and wash the cells once with warm PBS. Replace with fresh, serum-free RPMI-1640.

-

-

Priming:

-

Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 4 hours at 37°C.

-

-

Inhibition:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only).

-

After the 4-hour priming, carefully remove the LPS-containing medium and replace it with the medium containing the different concentrations of this compound or vehicle.

-

Pre-incubate for 1 hour at 37°C.

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM to each well (except for the negative control wells).

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

After the activation step, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for analysis.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Measure caspase-1 activity in the supernatants using a suitable caspase-1 activity assay kit, following the manufacturer's protocol.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β secretion and caspase-1 activity for each concentration of this compound compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for using primary mouse BMDMs to evaluate the efficacy of this compound.

Materials:

-

Bone marrow cells isolated from mice

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

ATP

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Mouse IL-1β ELISA kit

Experimental Workflow:

Caption: Experimental workflow for assessing this compound activity in BMDMs.

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3.

-

-

Cell Seeding and Priming:

-

On day 7, harvest the BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.

-

Prime the BMDMs with 500 ng/mL LPS in serum-free DMEM for 4 hours.

-

-

Inhibition:

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

After priming, replace the LPS-containing medium with medium containing this compound or vehicle (DMSO) and pre-incubate for 1 hour.

-

-

Activation:

-

Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.

-

Incubate for 45 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using a mouse IL-1β ELISA kit.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound and determine the IC50 value as described for THP-1 cells.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low IL-1β secretion in positive controls | - Insufficient priming or activation- Low cell viability- Inactive reagents | - Optimize LPS and activator (nigericin/ATP) concentrations and incubation times.- Check cell viability before and after the experiment.- Use fresh, properly stored reagents. |

| High background in negative controls | - Cell stress or death- Contamination | - Handle cells gently.- Ensure aseptic technique and use sterile reagents. |

| Inconsistent results | - Variation in cell density- Pipetting errors- Reagent variability | - Ensure even cell seeding.- Use calibrated pipettes and be consistent with technique.- Prepare fresh reagents and use the same batch for an experiment. |

| This compound shows no inhibition | - Incorrect concentration- Compound degradation- Cell type not responsive | - Verify stock solution concentration and dilutions.- Store the compound as recommended and prepare fresh dilutions.- Confirm that the chosen cell type expresses a functional NLRP3 inflammasome. |

References

Application Notes: Inhibition of the NLRP3 Inflammasome in Primary Immune Cells Using Nlrp3-IN-37 and Representative Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and sterile danger signals.[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their mature, secreted forms.[2] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's.[3][4] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.

While specific data for "Nlrp3-IN-37" is not extensively available in the public domain, this document provides detailed protocols and application notes based on the well-characterized and highly specific NLRP3 inhibitor, MCC950 . The principles and methodologies described herein are broadly applicable to the study of other potent and specific NLRP3 inhibitors in primary immune cells. MCC950 acts by directly targeting the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent inflammasome oligomerization and activation.[1][5] These notes are intended to guide researchers in the effective use of NLRP3 inhibitors for studying inflammatory pathways in relevant biological systems.

Data Presentation: Efficacy of MCC950 in Primary Immune Cells

The following tables summarize the quantitative effects of the NLRP3 inhibitor MCC950 on cytokine release and cell death in primary human monocytes. These data are compiled from multiple studies and highlight the inhibitor's potency and specificity.

Table 1: Inhibition of IL-1β and IL-18 Release by MCC950 in Primary Human Monocytes

| Cell Type | Priming (Signal 1) | Activation (Signal 2) | MCC950 Conc. | Incubation Time | % Inhibition of Cytokine Release | Reference |

| Human Monocytes | - (Unprimed) | Nigericin (10 µM, 45 min) | 1 µM | 15 min pre-incubation | Significant inhibition of IL-18 | [6][7] |

| Human Monocytes | LPS | Transfected LPS (Lipo LPS) | 10 µM | 30 min pre-incubation | Almost complete abolishment of IL-1β | [8] |

| Human Monocytes | T. gondii infection (4h) | - | Not specified | Not specified | Significant reduction in IL-1β | [3] |

| Human Monocytes | Pam3CSK4 (100ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |

| Human Monocytes | FSL-1 (1ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |

| Human Monocytes | LPS (10ng/ml, 24h) | - | 10 µM | Co-incubation | Significant inhibition of IL-1β | [9] |

| CAPS Patient PBMCs | LPS (1 hr) | - | IC50: 70.4 nM | 3 hr | Dose-dependent inhibition of IL-1β | [10] |

| Healthy Donor PBMCs | LPS + Nigericin | - | IC50: 41.3 nM | Not specified | Dose-dependent inhibition of IL-1β | [10] |

Table 2: Effect of MCC950 on Cell Death and Other Cytokines in Primary Human Monocytes

| Cell Type | Priming (Signal 1) | Activation (Signal 2) | MCC950 Conc. | Effect on Cell Death (LDH Assay) | Effect on TNF-α Release | Reference |

| Human Monocytes | - (Unprimed) | Nigericin (10 µM, 45 min) | 1 µM | Significant inhibition | Not Assessed | [6][7] |

| Human Monocytes | LPS | Transfected LPS | 10 µM | Not Assessed | No significant reduction in IL-1α | [8] |

| Human Monocytes | T. gondii infection | - | Not specified | Not Assessed | No effect | [3] |

| Human Monocytes | R-848 (2µg/ml, 24h) | - | 10 µM | Limited reduction in viability loss | Significantly enhanced | [9] |

| CAPS Patient PBMCs | LPS (1 hr) | - | Not specified | No effect on LDHA release | No effect | [10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general experimental workflow for testing NLRP3 inhibitors.

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Caption: General experimental workflow for testing NLRP3 inhibitors in primary cells.

Experimental Protocols

This section provides a detailed methodology for a representative experiment to assess the efficacy of an NLRP3 inhibitor in primary human monocytes.

Protocol 1: Inhibition of Canonical NLRP3 Inflammasome Activation in Primary Human Monocytes

1. Materials and Reagents:

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

NLRP3 Inhibitor (e.g., MCC950)

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Human IL-1β, IL-18, and TNF-α ELISA kits

-

LDH Cytotoxicity Assay Kit

-

Reagents for Western Blotting (lysis buffer, protease inhibitors, antibodies against Caspase-1 p20, IL-1β p17, GSDMD-NT, and a loading control like β-actin).

2. Isolation of Primary Human Monocytes:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMC layer with PBS.

-

Isolate monocytes from PBMCs by plastic adherence or using a negative selection magnetic bead kit for higher purity.

-

For plastic adherence, plate PBMCs in a T-75 flask in RPMI-1640 for 2 hours at 37°C. Non-adherent cells are washed off with warm PBS, and the adherent monocytes are detached using a cell scraper or cold PBS/EDTA.

-

Count the cells and assess viability using Trypan Blue exclusion. Seed monocytes in 96-well or 24-well plates at a desired density (e.g., 2 x 10⁵ cells/well in a 96-well plate) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to rest overnight.

3. Experimental Procedure:

-

Priming (Signal 1):

-

Remove the culture medium from the rested monocytes.

-

Add fresh medium containing LPS at a final concentration of 10-100 ng/mL.

-

Incubate for 3-4 hours at 37°C, 5% CO₂.

-

-

Inhibitor Treatment:

-

Prepare dilutions of the NLRP3 inhibitor (e.g., MCC950) and a vehicle control (DMSO) in culture medium. The final DMSO concentration should be consistent across all wells and typically <0.1%.

-

Following the priming step, add the inhibitor dilutions to the respective wells. A common concentration for MCC950 is 1 µM.[6][7]

-

Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.[6][7][8]

-

-

Activation (Signal 2):

-

Sample Collection:

-

After incubation, centrifuge the plates at 400 x g for 5 minutes.

-

Carefully collect the cell-free supernatants for cytokine analysis (ELISA) and cell death measurement (LDH assay). Store at -80°C if not used immediately.

-

For Western blotting, wash the remaining adherent cells with cold PBS and then lyse them directly in the well with appropriate lysis buffer containing protease inhibitors.

-

4. Downstream Analysis:

-

ELISA: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions. TNF-α can be measured as a control for priming and to assess inhibitor specificity.[9]

-

LDH Assay: Measure the amount of lactate dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death, using a commercial kit.[9]

-

Western Blot: Analyze supernatants and cell lysates to detect the cleaved (active) form of caspase-1 (p20) and the N-terminal fragment of Gasdermin D (GSDMD-NT) as direct evidence of inflammasome activation.[9]

Conclusion

The protocols and data presented provide a robust framework for investigating the role of the NLRP3 inflammasome in primary immune cells and for evaluating the efficacy of specific inhibitors like this compound. By using well-characterized compounds such as MCC950, researchers can specifically probe the NLRP3 pathway, contributing to a deeper understanding of its function in health and disease and accelerating the development of novel anti-inflammatory therapeutics. The specificity of these inhibitors, demonstrated by the lack of effect on non-NLRP3-mediated cytokines like TNF-α, makes them invaluable tools for immunology and drug discovery.[3][10]

References

- 1. invivogen.com [invivogen.com]

- 2. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NLRP3 and potassium efflux drive rapid IL-1β release from primary human monocytes during Toxoplasma gondii infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

Application Notes and Protocols for Western Blot Analysis of Nlrp3-IN-37 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Nlrp3-IN-37, a potent inhibitor of the NLRP3 inflammasome. This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes expected outcomes based on the inhibitor's mechanism of action.

Introduction to NLRP3 and this compound

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound is a small molecule inhibitor designed to specifically target and block the activation of the NLRP3 inflammasome. Western blotting is a key technique to assess the efficacy of such inhibitors by measuring the levels of key proteins in the NLRP3 signaling pathway.

Expected Effects of this compound on NLRP3 Pathway Proteins

Treatment of cells with this compound is expected to inhibit the downstream signaling cascade of the NLRP3 inflammasome. This inhibitory effect can be visualized by Western blot analysis. Specifically, this compound is anticipated to decrease the levels of cleaved (active) caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) in cell supernatants or lysates following inflammasome activation. The expression levels of precursor proteins such as pro-caspase-1 and pro-IL-1β within the cell lysates are generally not expected to change significantly with inhibitor treatment alone, as the inhibitor targets the activation of the inflammasome complex, not the transcription or translation of its components.

Data Presentation

The following table summarizes the expected quantitative changes in key NLRP3 pathway proteins after treatment with this compound and subsequent stimulation of the NLRP3 inflammasome. The data is presented as a fold change relative to the stimulated control group without the inhibitor.

| Target Protein | Cellular Fraction | Expected Fold Change with this compound Treatment |

| NLRP3 | Lysate | No significant change |

| Pro-caspase-1 | Lysate | No significant change |

| Cleaved Caspase-1 (p20) | Supernatant/Lysate | Significant decrease |

| Pro-IL-1β | Lysate | No significant change |

| Mature IL-1β (p17) | Supernatant | Significant decrease |

| ASC | Lysate | No significant change |

| GAPDH/β-actin | Lysate | No change (Loading Control) |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted signaling pathway and the experimental procedure, the following diagrams have been generated using Graphviz.

Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

Experimental Protocols

Materials and Reagents:

-

Cell Lines: Human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) are commonly used.

-

Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

NLRP3 Priming Agent: Lipopolysaccharide (LPS).

-

NLRP3 Activating Agent: ATP or Nigericin.

-

NLRP3 Inhibitor: this compound.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

SDS-PAGE: Precast or hand-casted polyacrylamide gels (8-12% resolving gel is suitable for most targets, a lower percentage may be better for the high molecular weight NLRP3 protein).[2][3]

-

Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-NLRP3

-

Rabbit anti-Caspase-1 (for both pro- and cleaved forms)

-

Rabbit anti-IL-1β (for both pro- and mature forms)

-

Rabbit anti-ASC

-

Mouse anti-GAPDH or anti-β-actin (loading control)

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Cell Culture and Treatment: a. Seed THP-1 cells (differentiated into macrophages with PMA) or BMDMs in 6-well plates at an appropriate density. b. Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[4] c. Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour. d. Stimulate the NLRP3 inflammasome with an activating agent such as ATP (e.g., 5 mM for 30 minutes) or Nigericin (e.g., 10 µM for 1 hour).[4]

-

Sample Preparation: a. Following stimulation, carefully collect the cell culture supernatant. This fraction will contain secreted proteins like mature IL-1β and cleaved caspase-1. b. Wash the adherent cells with ice-cold PBS. c. Lyse the cells directly in the well by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new tube. f. Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Prepare protein samples for both the supernatant and cell lysate fractions by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes. For the supernatant, proteins may need to be concentrated prior to loading. b. Load equal amounts of protein (20-40 µg of cell lysate) into the wells of an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. g. The next day, wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each. j. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: a. Capture the image of the Western blot. b. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). c. Normalize the protein of interest's band intensity to the corresponding loading control (GAPDH or β-actin) for the cell lysate samples. For supernatant samples, equal volume loading can be considered, and data can be presented relative to the stimulated control. d. Calculate the fold change in protein levels between different treatment groups.

Troubleshooting and Key Considerations

-

NLRP3 Detection: NLRP3 is a large protein (approximately 118 kDa) and may require a lower percentage acrylamide gel for optimal resolution and efficient transfer.[2] Adding a low concentration of SDS (0.05-0.1%) to the transfer buffer can improve the transfer of high molecular weight proteins.

-

Multiple Bands: NLRP3 can undergo post-translational modifications and has several isoforms, which may result in the appearance of multiple bands on the Western blot.[2]

-

Antibody Validation: Ensure that the antibodies used are validated for Western blotting and are specific for the target proteins.

-

Loading Controls: It is crucial to use a reliable loading control, such as GAPDH or β-actin, to ensure equal protein loading for the cell lysate samples.

-

Positive and Negative Controls: Include appropriate controls in your experiment. A positive control would be cells stimulated to activate the NLRP3 inflammasome without any inhibitor. A negative control could be unstimulated cells.[3]

References

- 1. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 [frontiersin.org]

- 3. Activation of NLRP1 and NLRP3 inflammasomes contributed to cyclic stretch-induced pyroptosis and release of IL-1β in human periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Measuring IL-1β Inhibition by Nlrp3-IN-37: An ELISA-Based Protocol

For Researchers, Scientists, and Drug Development Professionals

Application Note

The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine. Consequently, inhibiting the NLRP3 inflammasome is a promising therapeutic strategy for many autoimmune and inflammatory disorders.

This document provides a detailed protocol for measuring the inhibitory effect of Nlrp3-IN-37, a selective NLRP3 inflammasome inhibitor, on the production of IL-1β in a cell-based assay. The protocol outlines the steps for cell culture, induction of NLRP3 inflammasome activation, treatment with this compound, and subsequent quantification of secreted IL-1β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent IL-1β maturation and secretion.[1][2][3] this compound is a small molecule inhibitor that specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps in the experimental procedure to assess the efficacy of this compound.

Caption: Experimental workflow for measuring IL-1β inhibition.

Quantitative Data: Inhibition of IL-1β by an NLRP3 Inhibitor

As "this compound" is a placeholder, the following table presents representative data for a well-characterized NLRP3 inhibitor, MCC950, demonstrating its potent and specific inhibition of IL-1β secretion.

| Cell Type | Activator | MCC950 IC50 (nM) for IL-1β Inhibition | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 | [4] |

| Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8.1 | [4] |

| Differentiated THP-1 cells | - | 4 | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients | LPS | 70.4 | [2] |

Detailed Experimental Protocol: IL-1β ELISA

This protocol is a general guideline for a sandwich ELISA to measure human IL-1β in cell culture supernatants. Specific details may vary depending on the commercial ELISA kit used.

Materials and Reagents

-

Human IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)

-

Recombinant human IL-1β standard

-

96-well ELISA plates

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure

Part 1: Cell Culture and Treatment

-

Cell Seeding: Seed immune cells (e.g., human THP-1 monocytes differentiated into macrophages, or primary PBMCs) in a 96-well flat-bottom plate at an appropriate density and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours in fresh cell culture medium.[5] This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the LPS-containing medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells.[5]

-

Incubation: Incubate the plate for the recommended time (e.g., 45-60 minutes for ATP/nigericin).

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatants for IL-1β measurement. Samples can be assayed immediately or stored at -80°C.[6]

Part 2: IL-1β ELISA

-

Plate Coating (if required by kit): Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Wash the plate with wash buffer.

-

Blocking: Block non-specific binding by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature. Wash the plate.

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant human IL-1β standard in cell culture medium to generate a standard curve (e.g., from 250 pg/mL down to 3.9 pg/mL).[7]

-

Sample and Standard Incubation: Add the collected cell culture supernatants and the prepared standards to the wells in duplicate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate and add TMB substrate to each well. Incubate in the dark until a color change is observed (typically 15-30 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 550 nm can also be used to subtract background noise.

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration. Perform a linear or four-parameter logistic curve fit.

-

IL-1β Concentration: Determine the concentration of IL-1β in each sample by interpolating the mean absorbance values from the standard curve.

-

Inhibition Calculation: Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.

-

IC50 Determination: Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

By following this protocol, researchers can effectively and accurately quantify the inhibitory potential of this compound on IL-1β production, providing valuable data for drug development and the study of inflammatory diseases.

References

- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of NLRP3 Inflammasome Inhibitors

A Note to the Researcher: The specific compound "NLRP3-IN-37" was not identified in publicly available scientific literature. The following application notes and protocols are based on data from well-characterized, potent, and selective NLRP3 inflammasome inhibitors such as MCC950 and CY-09. These protocols can be adapted for novel NLRP3 inhibitors like this compound, with the understanding that compound-specific optimization (e.g., solubility, formulation, dosage, and pharmacokinetics) will be necessary.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule inhibitors of the NLRP3 inflammasome are therefore promising therapeutic agents. This document provides detailed protocols and data for the in vivo application of NLRP3 inhibitors in preclinical research models.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2]

-

Signal 1 (Priming): This step is typically initiated by microbial components (like LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

-

Signal 2 (Activation): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Nlrp3-IN-37

For Researchers, Scientists, and Drug Development Professionals